molecular formula C9H17NO2 B2982190 Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate CAS No. 1903998-44-6

Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate

Cat. No. B2982190
CAS RN: 1903998-44-6
M. Wt: 171.24
InChI Key: BKDVBUAOCBAODQ-HTQZYQBOSA-N
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Description

Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, also known as AMCA or Amino-Cyclopentane-Carboxylic Acid, is a chiral cyclic amino acid that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. Studies have shown that Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can modulate the activity of several enzymes, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and adenosine monophosphate-activated protein kinase (AMPK). Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can also affect the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of oxidative stress, and the enhancement of synaptic plasticity. Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can also affect the expression of various neurotransmitters and receptors, including dopamine, serotonin, and N-methyl-D-aspartate (NMDA) receptors.

Advantages and Limitations for Lab Experiments

Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has several advantages for lab experiments, including its chiral nature, which allows for the study of enantiomeric effects, and its potential therapeutic applications, which can lead to the development of new drugs. However, Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, including the development of new synthetic methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Other future directions include the study of the pharmacokinetics and pharmacodynamics of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate, the investigation of its interactions with other drugs, and the development of new formulations for improved delivery and bioavailability.
Conclusion:
In conclusion, Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and chiral nature make it an interesting target for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate as a therapeutic agent.

Synthesis Methods

Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate can be synthesized using a variety of methods, including asymmetric hydrogenation, enzymatic resolution, and chiral pool synthesis. Asymmetric hydrogenation is the most commonly used method, which involves the reduction of a prochiral precursor using a chiral catalyst. Enzymatic resolution involves the use of enzymes to selectively separate the enantiomers of a racemic mixture. Chiral pool synthesis involves the use of chiral starting materials to produce the desired chiral compound. The synthesis of Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate using these methods has been reported in several scientific studies.

Scientific Research Applications

Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Studies have shown that Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has also been shown to have antidiabetic effects by regulating glucose metabolism and reducing insulin resistance. In addition, Ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate has neuroprotective effects and can improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.

properties

IUPAC Name

ethyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)8-5-3-4-7(8)6-10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDVBUAOCBAODQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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